molecular formula C20H21N3O2 B7713444 N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7713444
M. Wt: 335.4 g/mol
InChI Key: HLTWLSWNVJDYSK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPOP is a small molecule that belongs to the class of oxadiazoles, which have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In anticancer studies, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antifungal and antibacterial studies, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to disrupt the cell membrane and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have diverse biochemical and physiological effects, depending on the application. In anticancer studies, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In antifungal and antibacterial studies, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to disrupt the cell membrane and inhibit the growth of fungi and bacteria. In materials science, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of explosives and heavy metals.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its small size, high purity, and diverse biological activities. However, the limitations of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in medicine, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be further studied for its anticancer, antifungal, and antibacterial activities. In materials science, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be further explored as a fluorescent probe for the detection of explosives and heavy metals. In analytical chemistry, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be further studied as a chiral selector for the separation of enantiomers.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,5-dimethylbenzoyl chloride with p-tolyl hydrazine to form 3-(p-tolyl)-1,2,4-oxadiazole. The resulting compound is then reacted with 3-bromo-N-(2,5-dimethylphenyl)propanamide to form N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. The synthesis method has been optimized to yield high purity and yield of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its anticancer, antifungal, and antibacterial activities. In materials science, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of explosives and heavy metals. In analytical chemistry, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a chiral selector for the separation of enantiomers.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-5-8-16(9-6-13)20-22-19(25-23-20)11-10-18(24)21-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTWLSWNVJDYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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